1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone

Catalog No.
S788215
CAS No.
284474-50-6
M.F
C8H7ClO
M. Wt
158.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone

CAS Number

284474-50-6

Product Name

1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone

IUPAC Name

1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethanone

Molecular Formula

C8H7ClO

Molecular Weight

158.62 g/mol

InChI

InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D

InChI Key

BUZYGTVTZYSBCU-QFFDRWTDSA-N

SMILES

CC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])Cl)[2H]

1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone, also known as 4'-Chloroacetophenone or p-Chloroacetophenone, is an aromatic ketone with the molecular formula C8H7ClOC_8H_7ClO and a molecular weight of approximately 154.594 g/mol. The compound features a chloro substituent on the para position of the phenyl ring and is characterized by its distinct chemical properties due to the presence of deuterium isotopes in its structure. This compound is notable for its applications in both chemical synthesis and biological studies.

  • Wearing appropriate personal protective equipment (gloves, goggles)
  • Working in a well-ventilated fume hood
  • Avoiding contact with skin and eyes
  • Considering potential flammability of organic solvents used

Isotope Labeling Studies

1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone, also known as 4'-chloroacetophenone-2',3',5',6'-d4, is a specifically isotopically labeled molecule. The four hydrogens at positions 2, 3, 5, and 6 of the phenyl ring are replaced with deuterium (heavy hydrogen) atoms. This specific deuterium incorporation allows researchers to study the compound's behavior using various spectroscopic techniques like nuclear magnetic resonance (NMR) .

Deuterium, having a mass significantly higher than hydrogen, alters the molecule's vibrational and rotational modes. By observing these changes in the NMR spectrum compared to the non-deuterated molecule, scientists can gain insights into the compound's dynamics and conformational flexibility . This information is crucial for understanding how the molecule interacts with its environment and other molecules.

Potential Applications in Drug Discovery

The specific properties of 1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone, including its deuterium labeling, hold potential applications in the field of drug discovery. Here are two potential areas of exploration:

  • Metabolism studies: Deuterium labeling can be used to trace the metabolic pathway of a drug candidate in the body. By incorporating deuterium at specific positions, scientists can track the breakdown products of the drug and identify potential sites of metabolism. This information is essential for optimizing drug design and understanding potential drug-drug interactions .
  • Kinetic isotope effects: Deuterium substitution can cause kinetic isotope effects, which alter the rate of chemical reactions. By studying these effects in drug molecules, scientists can gain insights into the mechanisms of action and potential side effects of the drug .
Typical of ketones and aromatic compounds:

  • Nucleophilic Substitution Reactions: The chloro group can participate in nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: Under certain conditions, it can be oxidized to form carboxylic acids or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or with alcohols to form acetals.

1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone has been studied for its biological activities. It exhibits potential antimicrobial properties and has been investigated for its role in various pharmacological applications. The compound's ability to interact with biological targets makes it a candidate for further research in drug development.

The synthesis of 1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone can be achieved through several methods:

  • Acylation of Chlorobenzene: Chlorobenzene can be acylated using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Deuteration Methods: The introduction of deuterium can be accomplished through exchange reactions or by using deuterated reagents during synthesis.
  • Halogenation: Starting from acetophenone, chlorination can be performed to introduce the chloro substituent at the para position.

1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Due to its isotopic labeling with deuterium, it is useful in mechanistic studies and tracer studies in organic chemistry.
  • Biological Studies: Its potential antimicrobial properties make it a candidate for developing new antimicrobial agents.

Studies on the interactions of 1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone with biological systems have shown that it may interact with specific enzymes or receptors. These interactions are crucial for understanding its biological activity and potential therapeutic applications. Research has indicated that it may inhibit certain biochemical pathways, although detailed mechanisms are still under investigation.

Several compounds share structural similarities with 1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-BromoacetophenoneC8H7BrOC_8H_7BrOBromine substituent instead of chlorine
4-MethylacetophenoneC9H10OC_9H_{10}OMethyl group at para position
4-NitroacetophenoneC8H8N2OC_8H_8N_{2}ONitro group providing different reactivity
2-ChloroacetophenoneC8H7ClOC_8H_7ClOChlorine at ortho position

Uniqueness

1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone is unique due to its specific isotopic labeling with deuterium and the presence of a chloro substituent at the para position. This combination enhances its reactivity profile and makes it particularly valuable for synthetic applications and biological studies compared to similar compounds lacking these features.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

1-[4-Chloro(~2~H_4_)phenyl]ethan-1-one

Dates

Modify: 2024-04-14

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